molecular formula C22H17Br2N3O4S2 B13381769 1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate

1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate

Cat. No.: B13381769
M. Wt: 611.3 g/mol
InChI Key: DCICQSFBACSAGE-BRJLIKDPSA-N
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Description

1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate is a complex organic compound featuring a thiazolidine ring, a naphthyl group, and a dibromobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate typically involves multi-step reactions. The process begins with the formation of the thiazolidine ring through the reaction of an appropriate thioamide with an α-haloketone. This intermediate is then reacted with a hydrazine derivative to form the carbohydrazonoyl group. The final step involves the coupling of this intermediate with 2-naphthyl 2,5-dibromobenzenesulfonate under suitable conditions, such as the presence of a base and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthyl and dibromobenzenesulfonate groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate is unique due to the combination of its thiazolidine ring, naphthyl group, and dibromobenzenesulfonate moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C22H17Br2N3O4S2

Molecular Weight

611.3 g/mol

IUPAC Name

[1-[(E)-[(E)-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]naphthalen-2-yl] 2,5-dibromobenzenesulfonate

InChI

InChI=1S/C22H17Br2N3O4S2/c1-2-19-21(28)26-22(32-19)27-25-12-16-15-6-4-3-5-13(15)7-10-18(16)31-33(29,30)20-11-14(23)8-9-17(20)24/h3-12,19H,2H2,1H3,(H,26,27,28)/b25-12+

InChI Key

DCICQSFBACSAGE-BRJLIKDPSA-N

Isomeric SMILES

CCC1C(=O)N/C(=N\N=C\C2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=C(C=CC(=C4)Br)Br)/S1

Canonical SMILES

CCC1C(=O)NC(=NN=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=C(C=CC(=C4)Br)Br)S1

Origin of Product

United States

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